molecular formula C10H10ClN3 B189793 Quinoline-2-carboximidamide hydrochloride CAS No. 110177-05-4

Quinoline-2-carboximidamide hydrochloride

Cat. No.: B189793
CAS No.: 110177-05-4
M. Wt: 207.66 g/mol
InChI Key: AFLPOFCTEXEIOR-UHFFFAOYSA-N
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Description

Quinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C10H10ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-2-carboximidamide hydrochloride typically involves the reaction of quinoline-2-carbonitrile with methanol and sodium methylate under an inert atmosphere at 20°C for 6 hours. This is followed by the addition of ammonium chloride in methanol at 20°C for 18 hours under an inert atmosphere .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as molecular iodine, silica gel, and nano ZnO .

Chemical Reactions Analysis

Types of Reactions

Quinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, silica gel, nano ZnO, and ionic liquids. Reaction conditions often involve solvent-free environments, microwave irradiation, and the use of green solvents such as ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can produce quinoline-2-carboxylic acid derivatives .

Scientific Research Applications

Quinoline-2-carboximidamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of quinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit the polymerization of hemozoin, a process essential for the survival of malaria parasites . This inhibition leads to the accumulation of toxic heme, which ultimately kills the parasite.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to quinoline-2-carboximidamide hydrochloride include:

  • Quinoline-2-carboxylic acid
  • Quinoline-4-carboxylic acid
  • Quinoline-2-carbonitrile

Uniqueness

This compound is unique due to its specific chemical structure and the presence of the carboximidamide group. This group imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal and industrial chemistry .

Biological Activity

Quinoline-2-carboximidamide hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by its carboximidamide functional group. This unique structure enhances its solubility and stability, making it a valuable compound in medicinal chemistry. The hydrochloride form is particularly noted for improving the compound's bioavailability compared to its non-hydrochloride counterparts.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in microbial growth, which contributes to its antimicrobial properties. For example, it may affect the polymerization of hemozoin, crucial for malaria parasite survival.
  • Anticancer Activity : Quinoline derivatives have been shown to exert cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interaction with cellular pathways .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens:

  • Bacterial Activity : Studies indicate that quinoline derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid .
  • Fungal Activity : The compound also exhibits antifungal properties, although specific data on its efficacy against various fungal strains remain limited.

Anticancer Activity

The anticancer potential of this compound has been evaluated in multiple studies:

  • Cytotoxicity Assays : In vitro studies have shown that the compound can inhibit the growth of cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) with IC50 values indicating potent activity. For example, one study reported an IC50 value of 0.80 μM against HeLa cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of quinoline derivatives, including this compound:

  • Anticancer Efficacy :
    • A study synthesized various quinoline derivatives and tested their antiproliferative activities. Quinoline amidoximes displayed strong inhibitory effects on cancer cell lines with selectivity towards tumor cells over normal fibroblasts .
  • Antimicrobial Screening :
    • A series of substituted quinoline-2-carboxamides were tested against mycobacterial species, revealing compounds with superior activity compared to established antibiotics .
  • Neuroprotective Effects :
    • Research has also highlighted neuroprotective properties in related compounds, suggesting potential applications in neurodegenerative diseases like Parkinson's disease .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell LineIC50 (μM)
Quinoline-2-carboximidamide HClHeLa0.80
Quinoline amidoximeHepG20.64
N-(2-Hydroxyphenyl)quinolineSW6200.22

Table 2: Antimicrobial Activity Against Mycobacteria

CompoundPathogenActivity Level
N-Cyclohexylquinoline-2-carboxamideMycobacterium tuberculosisHigher than isoniazid
N-(2-Phenylethyl)quinolineM. kansasiiEffective

Properties

IUPAC Name

quinoline-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3.ClH/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9;/h1-6H,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLPOFCTEXEIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575784
Record name Quinoline-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110177-05-4
Record name Quinoline-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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